4-Hydroxy-3-iodobenzaldehyde
Overview
Description
4-Hydroxy-3-iodobenzaldehyde is an organic compound with the molecular formula C7H5IO2. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 4 of the benzene ring are replaced by iodine and hydroxyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 248.02 . The compound is solid at room temperature and is typically stored in a refrigerator . The compound is soluble, with a solubility of 0.381 mg/ml .
Molecular Mechanism
It is known that the compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-iodobenzaldehyde can be synthesized through several methods. One common method involves the iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide (NIS) in acetic acid. The reaction is typically carried out at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used to replace the iodine atom.
Major Products Formed:
Oxidation: 4-Hydroxy-3-iodobenzoic acid.
Reduction: 4-Hydroxy-3-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-iodobenzaldehyde is utilized in numerous scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-iodobenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
- 4-Hydroxybenzaldehyde
- 3-Iodo-4-methoxybenzaldehyde
- 4-Hydroxy-3,5-diiodobenzaldehyde
Comparison: 4-Hydroxy-3-iodobenzaldehyde is unique due to the presence of both hydroxyl and iodine substituents on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and the ability to form specific types of non-covalent interactions. Compared to 4-hydroxybenzaldehyde, the iodine atom in this compound provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-hydroxy-3-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQVIRRXVOTGGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359529 | |
Record name | 4-hydroxy-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60032-63-5 | |
Record name | 4-hydroxy-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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